1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches : Research on related thiazole derivatives highlights the development of novel synthetic routes and chemical structures, offering insights into potential synthetic strategies and structural characteristics for 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea. For instance, the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives reveals methods for introducing various substituents into the thiazole ring, potentially affecting the biological activity of these compounds (Ling et al., 2008).
Crystallographic Studies : Crystallographic analyses of related compounds, such as N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, provide detailed insights into the molecular geometry and intermolecular interactions, which can influence the compound's reactivity and biological activity (Song et al., 2008).
Biological Activity
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant DNA protective ability and antimicrobial activity, suggesting that structurally similar compounds like this compound may also exhibit these properties (Gür et al., 2020).
Antioxidant Activity : The preparation and characterization of coumarin substituted heterocyclic compounds have demonstrated high antioxidant activities. This suggests the potential for this compound to be explored for its antioxidant properties as well, particularly if structural similarities can influence this activity (Abd-Almonuim et al., 2020).
Material Science and Catalysis
High-Performance Thermosets : The synthesis of benzoxazine monomers containing allyl groups has been reported to produce thermosets with excellent thermal stability. Research into this compound could explore its potential application in the development of new materials with desirable thermal properties (Agag & Takeichi, 2003).
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-7-14-12(17)16-13-15-10-8(18-2)5-6-9(19-3)11(10)20-13/h4-6H,1,7H2,2-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMRBKHYOWFEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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